

ASTM A924 standard for hot-dip process steel sheets explained.

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Compound of Interest

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An In-depth Technical Guide to the ASTM **A924** Standard for Hot-Dip Process Steel Sheets

This guide provides a comprehensive overview of the ASTM **A924/A924M** standard, which outlines the general requirements for steel sheets coated by the hot-dip process. This standard is crucial for ensuring the quality and performance of coated steel sheets used in applications demanding corrosion resistance.^{[1][2][3][4][5][6][7]} It serves as a foundational specification that is often referenced by more specific product standards.^{[8][9][10]}

Scope and Classification

ASTM **A924** applies to steel sheets in coils and cut lengths that are metallic-coated through a continuous hot-dip process.^{[1][3][4][5][6][7]} The primary purpose of these coatings is to provide corrosion resistance, but they can also be specified for heat resistance, paintability, and formability.^{[4][5][6]}

The standard covers various types of metallic coatings:

- Zinc (Galvanized) and Zinc-Iron Alloy (Galvannealed)
- 55% Aluminum-Zinc Alloy
- Zinc-5% Aluminum Alloy
- Aluminum-Coated

- Zinc-Aluminum-Magnesium Alloy
- Terne (Lead-Tin Alloy)[4]

The base steel sheet is available in several designations, each tailored for different applications:

- Commercial Steel (CS Types A, B, and C): For general-purpose applications.[4][6][10][11][12]
- Forming Steel (FS): For applications involving moderate forming.[4][6][10][11][12]
- Drawing Steel (DS): For more severe forming applications.[4][6][11][12]
- Deep Drawing Steel (DDS): For deep drawing applications.[10]
- Extra Deep Drawing Steel (EDDS): For the most demanding forming and drawing applications.[10]
- Structural Steel (SS): Where mechanical properties are a primary concern.[4][6][11][12]
- High Strength Low Alloy Steel (HSLAS): For applications requiring higher strength with good formability.[4][6][11][12]

Data Presentation

Chemical Composition of Base Metal

The chemical composition of the base steel is critical to its performance and is detailed in the respective product specifications like ASTM A653 (for Galvanized) and ASTM A792 (for 55% Al-Zn). The following tables summarize the typical chemical requirements for common steel designations.

Table 1: Chemical Composition for Zinc-Coated Steel Sheet (ASTM A653)[13]

Designation	C (max)	Mn (max)	P (max)	S (max)
CS Type A	0.10	0.60	0.030	0.035
CS Type B	0.02-0.15	0.60	0.030	0.035
CS Type C	0.08	0.60	0.100	0.035
FS Type A	0.10	0.50	0.020	0.035
FS Type B	0.02-0.10	0.50	0.020	0.030
DDS	0.06	0.50	0.020	0.025
EDDS	0.02	0.40	0.020	0.020

Table 2: Chemical Composition for 55% Aluminum-Zinc Alloy-Coated Steel Sheet (ASTM A792) [1]

Designation	C (max)	Mn (max)	P (max)	S (max)
CS Type A	0.10	0.60	0.03	0.035
CS Type B	0.02-0.15	0.60	0.03	0.035
CS Type C	0.08	0.60	0.10	0.035
FS	0.02-0.10	0.50	0.02	0.030
DS	0.06	0.50	0.02	0.025

Mechanical Properties of Base Metal

Mechanical properties are determined by tension tests and are crucial for applications involving forming or structural requirements.[2][8]

Table 3: Typical Mechanical Properties for 55% Aluminum-Zinc Alloy-Coated Steel Sheet (ASTM A792)[14]

Designation	Yield Strength (min, MPa)	Tensile Strength (min, MPa)	Elongation in 50 mm (min, %)
Grade 230 (33)	230	310	20
Grade 255 (37)	255	360	18
Grade 275 (40)	275	380	16
Grade 340 (50) Class 1	340	450	12
Grade 550 (80) Class 1	550	570	-

Coating Weight Designations

The corrosion protection afforded by the metallic coating is directly related to its thickness, which is specified by its weight.[\[15\]](#) ASTM **A924** references specific product standards for coating weight designations. The designations are based on the total coating weight on both sides of the sheet.[\[16\]](#)

Table 4: Common Coating Weight Designations for Zinc-Coated (Galvanized) Steel Sheet (ASTM A653)[\[16\]](#)[\[17\]](#)

Designation (inch- pound)	Minimum Triple-Spot Test (oz/ft ²)	Minimum Single-Spot Test (oz/ft ²)	Designation (SI)	Minimum Triple-Spot Test (g/m ²)	Minimum Single-Spot Test (g/m ²)
G30	0.30	0.25	Z90	90	75
G40	0.40	0.30	Z120	120	100
G60	0.60	0.50	Z180	180	150
G90	0.90	0.80	Z275	275	235

Table 5: Common Coating Weight Designations for 55% Aluminum-Zinc Alloy-Coated Steel Sheet (ASTM A792)[\[16\]](#)[\[17\]](#)

Designation (inch- pound)	Minimum Triple-Spot Test (oz/ft ²)	Minimum Single-Spot Test (oz/ft ²)	Designation (SI)	Minimum Triple-Spot Test (g/m ²)	Minimum Single-Spot Test (g/m ²)
AZ50	0.50	0.40	AZM150	150	120
AZ55	0.55	0.45	AZM165	165	135
AZ60	0.60	0.50	AZM180	180	150

Experimental Protocols

Coating Weight Determination (Weigh-Strip-Weigh Method - ASTM A90)

The weigh-strip-weigh method is a destructive test to determine the coating weight.[\[15\]](#)

Methodology:

- Specimen Preparation: Three specimens are taken from the sheet: one from the center and one from each edge.[\[16\]](#) The standard specimen size for sheet is a 2.25-inch square or a 2.54-inch diameter circle.[\[18\]](#)
- Initial Weighing: The specimens are cleaned with a suitable solvent, dried, and weighed to the nearest 0.01 g.[\[18\]](#)[\[19\]](#)
- Stripping: The coating is chemically removed from the steel. For zinc coatings, a solution of hydrochloric acid and antimony trichloride is used.[\[18\]](#)[\[20\]](#) This solution selectively dissolves the zinc without significantly affecting the base steel.[\[19\]](#)
- Final Weighing: After stripping, the specimens are washed, dried, and weighed again.[\[19\]](#)
- Calculation: The coating weight is calculated as the difference between the initial and final weights, divided by the surface area of the specimen.[\[19\]](#)

Mechanical Property Testing (Tension Test - ASTM A370)

Tension tests are performed to determine the yield strength, tensile strength, and elongation of the base steel.[3][5][21]

Methodology:

- Specimen Preparation: Test specimens are prepared from the finished coated product.[22] The dimensions of the specimens are standardized to ensure comparable results.[4]
- Gage Marking: The specimen is marked with a specific gage length (typically 2 inches or 50 mm) before testing.[21]
- Testing: The specimen is mounted in a universal testing machine and subjected to a controlled tensile force until it fractures.[3][21]
- Data Acquisition: The load applied and the elongation of the specimen are continuously measured during the test.[21]
- Property Determination:
 - Yield Strength: The stress at which the material begins to deform plastically.[3][5]
 - Tensile Strength: The maximum stress the material can withstand before fracture.[3][5]
 - Elongation: The percentage increase in the gage length after fracture, which is a measure of ductility.[3][5]

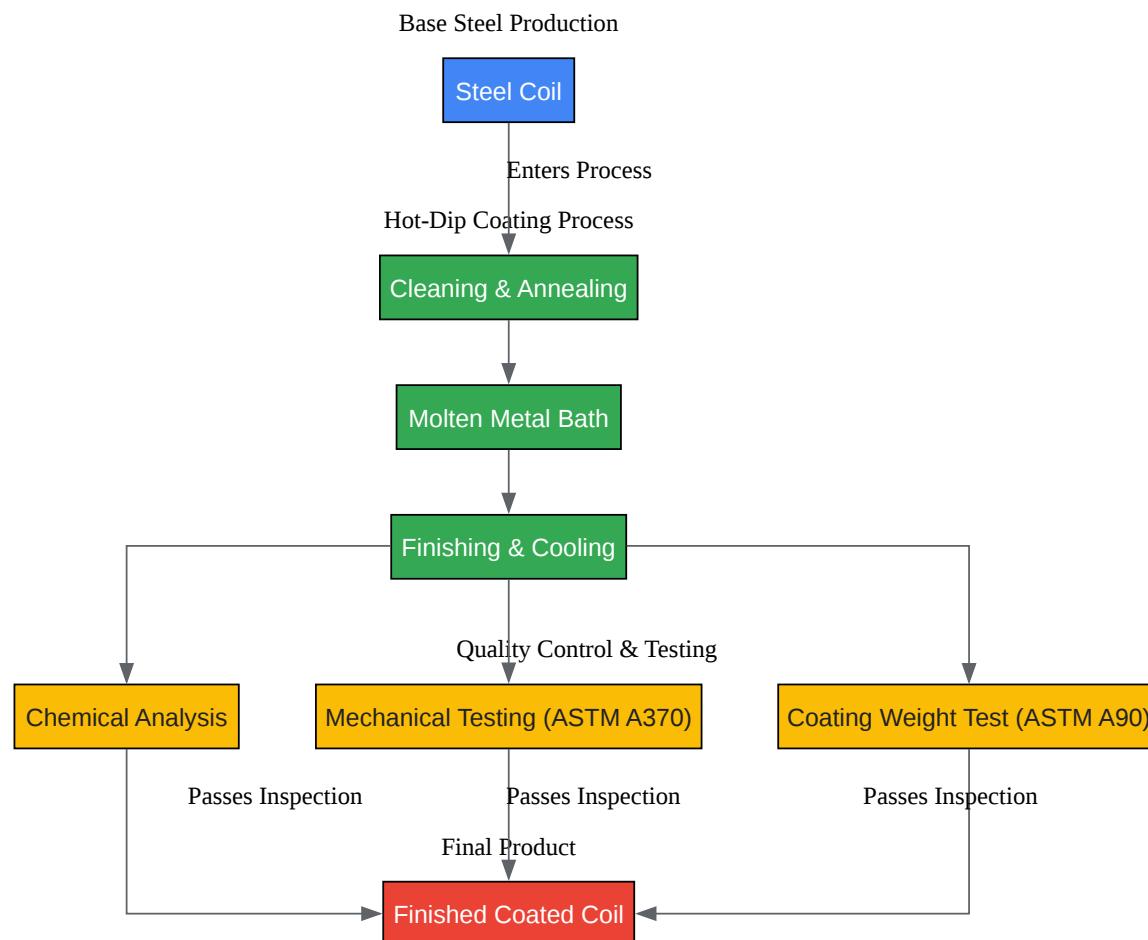
Surface Treatments

After coating, the steel sheet can undergo various surface treatments to enhance its performance and appearance.

- Chemical Treatment: A passivating chemical treatment can be applied to reduce the tendency for storage stain (white rust).[1]
- Oiling: A layer of oil can be applied to provide temporary corrosion protection and to act as a lubricant during forming operations.

- Spangle: The size of the zinc crystals (spangle) on galvanized sheet can be controlled. Minimized spangle is often preferred for painted applications.

Visualizations

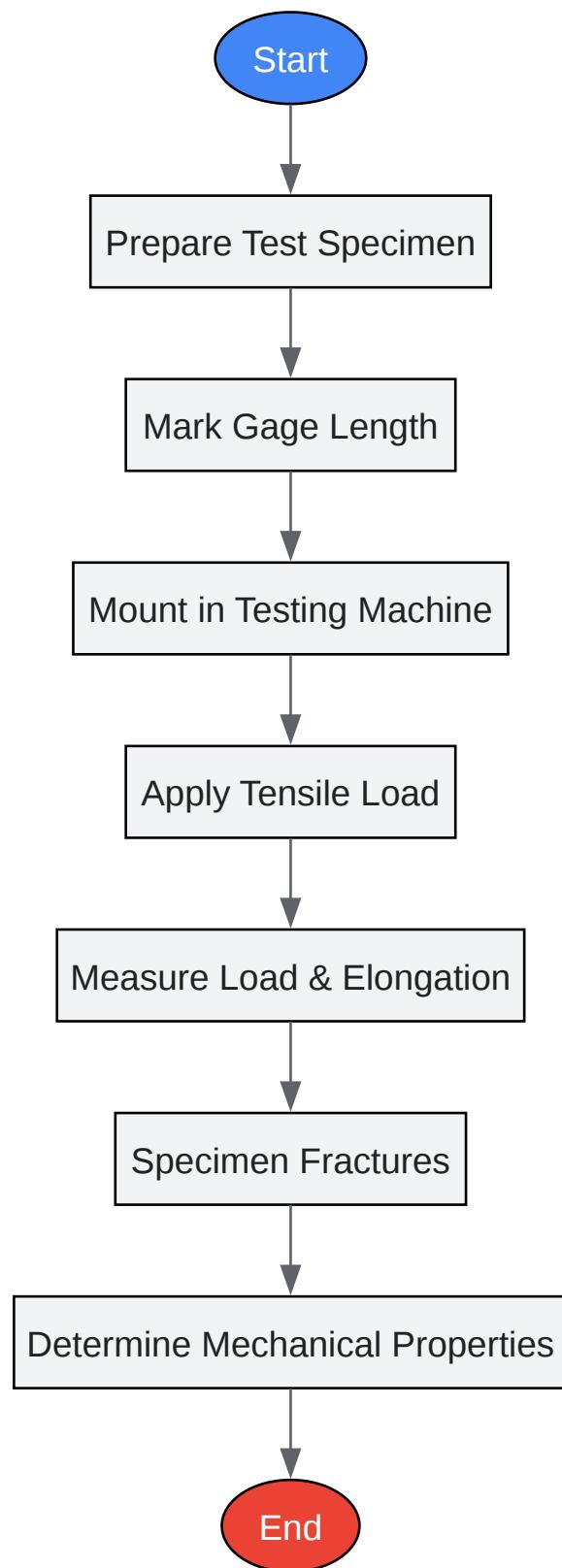


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Caption: Workflow for producing hot-dip coated steel sheet under ASTM **A924**.

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Caption: Experimental workflow for the weigh-strip-weigh coating test (ASTM A90).



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Caption: Experimental workflow for the tension test (ASTM A370).

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